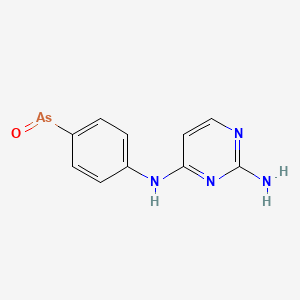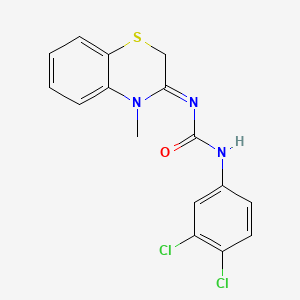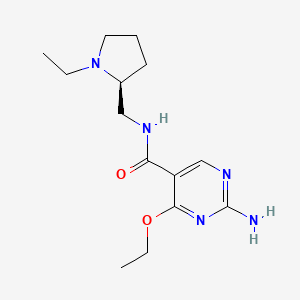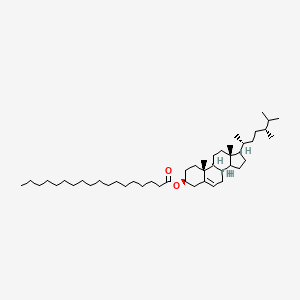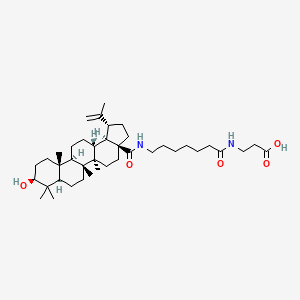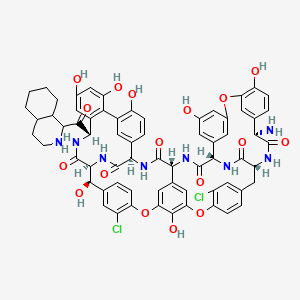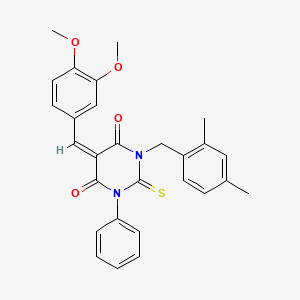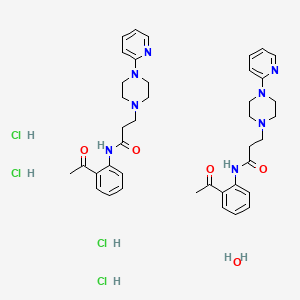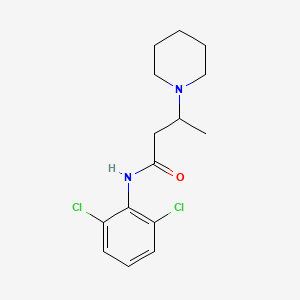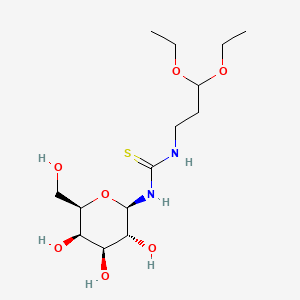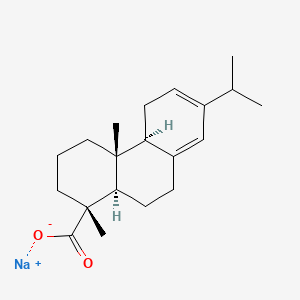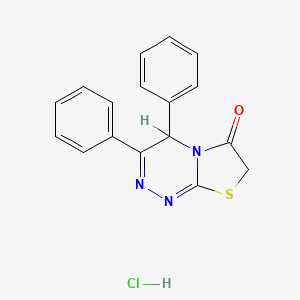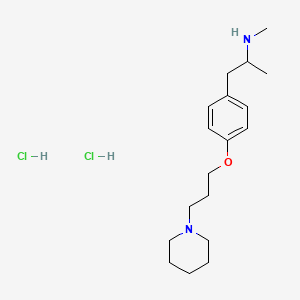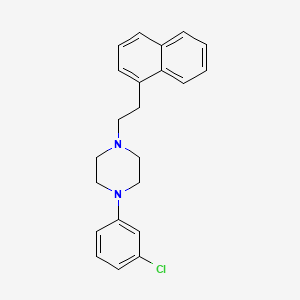
Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2-(1-naphthalenyl)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- typically involves the reaction of 1-(3-chlorophenyl)piperazine with 2-(1-naphthalenyl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
科学研究应用
Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exerting therapeutic effects in neurological disorders.
相似化合物的比较
Similar Compounds
Piperazine, 1-(3-chlorophenyl)-4-(2-phenylethyl)-: Similar structure but with a phenylethyl group instead of a naphthalenyl group.
Piperazine, 1-(3-chlorophenyl)-4-(2-(2-naphthalenyl)ethyl)-: Similar structure but with a 2-naphthalenyl group instead of a 1-naphthalenyl group.
Uniqueness
Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- is unique due to the presence of the 1-naphthalenyl group, which may confer distinct chemical and biological properties compared to its analogs
属性
CAS 编号 |
82205-87-6 |
|---|---|
分子式 |
C22H23ClN2 |
分子量 |
350.9 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-4-(2-naphthalen-1-ylethyl)piperazine |
InChI |
InChI=1S/C22H23ClN2/c23-20-8-4-9-21(17-20)25-15-13-24(14-16-25)12-11-19-7-3-6-18-5-1-2-10-22(18)19/h1-10,17H,11-16H2 |
InChI 键 |
VWXOFTDJHXSINA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


